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4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride Documentation Hub

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  • Product: 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride
  • CAS: 677326-99-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the rapid generation of structurally dive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, biologically active libraries relies heavily on versatile, bifunctional building blocks. 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride (CAS: 677326-99-7) is a highly specialized electrophilic reagent designed for this exact purpose [1]. By combining a reactive sulfonyl chloride moiety with a pre-installed, solubilizing ureido tail, this compound allows researchers to bypass multi-step linear syntheses, directly accessing complex sulfonamide arrays.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the physicochemical rationale behind this molecule's design, the kinetic causality that governs its synthesis, and self-validating protocols to ensure absolute reproducibility in your high-throughput screening (HTS) campaigns.

Chemical and Physical Properties

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The 2-methoxyethyl tail specifically lowers the melting point and increases the topological polar surface area (TPSA) compared to simple alkyl ureas, enhancing the solubility of downstream drug candidates.

Table 1: Quantitative Chemical & Physical Data
PropertyValue / Specification
Chemical Name 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride
CAS Registry Number 677326-99-7
Molecular Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 292.74 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in aprotic solvents (DCM, THF, DMF, MeCN)
Reactivity Profile Highly moisture-sensitive; reacts rapidly with nucleophiles
Topological Polar Surface Area (TPSA) ~106 Ų
Hydrogen Bond Donors / Acceptors 2 / 5
Rotatable Bonds 5
Storage Conditions Inert atmosphere (Ar/N₂), 2–8 °C, strictly anhydrous

Structural Causality & Reactivity Profile

The architectural brilliance of 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride lies in its dual-functionality and the specific vectors it projects:

  • The Ureido Motif: The urea linkage acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitor design, this motif frequently engages the hinge region or the DFG-out conformation of kinases.

  • The 2-Methoxyethyl Tail: Flat, aromatic ureas often suffer from poor aqueous solubility, leading to aggregation in biological assays. The flexible ether linkage acts as a mild polar vector, disrupting crystal lattice packing and providing an additional hydrogen bond acceptor for solvent interaction, thereby improving the pharmacokinetic profile of the final molecule.

  • The Sulfonyl Chloride Core: This highly electrophilic center allows for rapid, base-catalyzed coupling with a vast commercial space of primary and secondary amines, yielding stable sulfonamides—a privileged bioisostere for amides with superior metabolic stability [2].

SynthesisPathway A 4-Isocyanatobenzenesulfonyl chloride (ISC) C 4-[3-(2-Methoxyethyl)ureido] benzenesulfonyl chloride A->C Kinetic Control (0°C) Selective Urea Formation B 2-Methoxyethylamine (Nucleophile) B->C E Target Sulfonamides (Drug Candidates) C->E Base-Catalyzed Sulfonylation D Primary/Secondary Amines (Library Generation) D->E

Kinetic synthesis of the bifunctional building block and downstream sulfonamide generation.

Experimental Methodologies & Self-Validating Protocols

Pre-Reaction Validation (The "MeOH Quench" Test)

Causality: Sulfonyl chlorides are notoriously hygroscopic and will hydrolyze to unreactive sulfonic acids upon exposure to atmospheric moisture. Proceeding with a degraded batch will ruin a parallel synthesis library. Self-Validating Step: Before executing any library synthesis, dissolve 1 mg of the building block in 100 µL of anhydrous acetonitrile and add 10 µL of anhydrous methanol. Analyze immediately via LC-MS.

  • Pass: Quantitative formation of the methyl sulfonate ester ( M+H=289 ).

  • Fail: Predominant presence of the sulfonic acid mass ( M+H=275 ). If failed, the batch must be discarded.

Protocol 1: Synthesis of the Building Block via Kinetic Control

The synthesis of this compound relies on the differential electrophilicity between an isocyanate and a sulfonyl chloride [3]. The isocyanate carbon is significantly more electrophilic toward aliphatic amines at low temperatures.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 10.0 mmol of 4-isocyanatobenzenesulfonyl chloride in 50 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Nucleophilic Addition: Dilute 9.5 mmol of 2-methoxyethylamine (a deliberate 0.95 eq undercharge to prevent secondary attack on the sulfonyl chloride) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Maturation: Stir the reaction at 0 °C for 1 hour. Monitor via the "MeOH Quench" LC-MS method (Section 4.1) to ensure the isocyanate is consumed while the sulfonyl chloride remains intact.

  • Isolation: Evaporate the solvent under reduced pressure (without aqueous workup) to yield the crude crystalline product. Store immediately under Argon at 4 °C.

Protocol 2: Downstream Sulfonamide Library Generation

Once the building block is secured, it can be deployed to synthesize sulfonamide arrays. The use of a non-nucleophilic base is critical to neutralize the generated HCl without competing for the electrophile [4].

Step-by-Step Methodology:

  • Setup: In a multi-well reactor block, dispense 0.1 mmol of the target amine into each well.

  • Solvent & Base: Add 1.0 mL of anhydrous THF and 0.25 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA) to each well.

  • Electrophile Addition: Add 0.11 mmol (1.1 eq) of 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride dissolved in 0.5 mL of anhydrous THF.

  • Reaction: Seal the block and agitate at room temperature for 4 hours.

  • Quench & Purify: Quench with 100 µL of saturated aqueous NH₄Cl. Purify directly via High-Throughput Solid Phase Extraction (SPE) or preparative HPLC.

HTSWorkflow QC Quality Control (MeOH Quench LC-MS) Dispense Automated Dispensing (Anhydrous THF/DCM) QC->Dispense Pass (>95% Active) React Parallel Sulfonylation (Amine Array + Base) Dispense->React Purify High-Throughput Purification (SPE) React->Purify Screen Biological Screening (Kinase/GPCR Assays) Purify->Screen

Self-validating high-throughput workflow for sulfonamide library synthesis and screening.

Applications in Drug Discovery

The structural topology of compounds derived from 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride makes them highly privileged in specific therapeutic areas:

  • Kinase Inhibitors: The urea motif acts as a potent hinge-binding element, while the sulfonamide linkage directs diverse R-groups into the solvent-exposed or allosteric pockets of the kinase domain.

  • GPCR Antagonists: Sulfonamides are classic bioisosteres for carboxylic acids and amides, offering improved metabolic stability against amidases and favorable pKa values for interacting with basic residues in GPCR transmembrane domains.

  • Solubility-Driven Lead Optimization: When a lead compound suffers from high lipophilicity (LogP > 5), grafting this specific building block introduces the 2-methoxyethyl group, which reliably lowers LogD and improves kinetic solubility in assay buffers.

References

  • NextSDS. "4-[3-(2-METHOXY-ETHYL)-UREIDO]BENZENESULFONYL CHLORIDE - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University. Available at:[Link]

Exploratory

Crystal Structure and X-ray Diffraction of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride: An In-Depth Technical Guide

Executive Summary 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS 677326-99-7; Formula: C₁₀H₁₃ClN₂O₄S) is a critical electrophilic intermediate used in the synthesis of advanced sulfonylurea therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS 677326-99-7; Formula: C₁₀H₁₃ClN₂O₄S) is a critical electrophilic intermediate used in the synthesis of advanced sulfonylurea therapeutics, including next-generation antidiabetic agents and targeted enzyme inhibitors. Understanding its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is paramount. The molecule possesses a dichotomous chemical nature: a highly reactive, moisture-sensitive sulfonyl chloride (-SO₂Cl) group and a hydrogen-bond-rich ureido (-NH-CO-NH-) linkage terminating in a flexible 2-methoxyethyl tail.

This whitepaper provides an authoritative, self-validating methodology for the crystallization, crystallographic data collection, and structural elucidation of this compound, ensuring that researchers can confidently characterize its three-dimensional architecture without succumbing to synthetic artifacts like hydrolysis.

Chemical Context & Structural Significance

The structural elucidation of sulfonyl chlorides is notoriously challenging due to their inherent electrophilicity. As detailed in the [1], these compounds are highly susceptible to nucleophilic attack by protic solvents or atmospheric moisture.

In the solid state, 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is governed by competing intermolecular forces:

  • Ureido Hydrogen Bonding: The ureido motif acts as a dual hydrogen-bond donor (via two N-H groups) and a strong acceptor (via the carbonyl C=O). This typically drives the formation of robust 1D tapes or 2D sheets.

  • Conformational Flexibility: The 2-methoxyethyl chain exhibits high rotational freedom, which can lead to positional disorder in the crystal lattice at room temperature.

  • Sulfonyl Geometry: The -SO₂Cl group adopts a distorted tetrahedral geometry. Preserving this geometry during crystallization is the primary metric of experimental success.

Self-Validating Crystallization Methodology

To prevent the rapid hydrolysis of the -SO₂Cl group into a sulfonic acid—which would irrevocably alter the hydrogen-bonding network from a neutral molecular packing to a zwitterionic or acid-dimer packing—the crystallization protocol must be strictly anhydrous.

This protocol acts as a self-validating system : the successful formation of a well-faceted, highly diffracting single crystal inherently validates the absence of nucleophilic degradation. If moisture is introduced, the compound converts to the highly insoluble sulfonic acid, precipitating as an amorphous powder rather than forming diffraction-quality crystals.

Step-by-Step Anhydrous Vapor Diffusion Protocol
  • Solvent Preparation: Rigorously dry dichloromethane (DCM) and n-hexane over activated 3Å molecular sieves for 48 hours prior to use. Purge both solvents with argon gas to displace dissolved oxygen and ambient moisture.

  • Sample Dissolution: In an argon-filled glovebox, dissolve 50 mg of highly pure 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride in 1.5 mL of anhydrous DCM in a 5 mL inner glass vial. The aprotic nature of DCM ensures the sulfonyl chloride remains unreactive.

  • Vapor Diffusion Setup: Place the unsealed 5 mL inner vial into a larger 20 mL outer scintillation vial containing 5 mL of anhydrous n-hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and wrap it in Parafilm. Store the system undisturbed at 4 °C. Over 3–7 days, the volatile n-hexane will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing the nucleation of single crystals.

  • Crystal Harvesting: Harvest the resulting colorless block crystals directly into a drop of inert perfluoropolyether oil (Paratone-N). Causality: The hydrophobic Paratone-N oil encapsulates the crystal, forming an impermeable barrier against atmospheric moisture during the transfer to the diffractometer.

X-Ray Diffraction Data Collection & Phase Solution

The flexibility of the 2-methoxyethyl tail introduces significant thermal displacement parameters (B-factors) at room temperature, which can smear the electron density map and obscure the precise atomic coordinates.

Data Collection Protocol
  • Cryocooling (100 K): Mount the oil-coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the goniometer head, directly into a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the dynamic motion of the methoxyethyl chain, sharpens the diffraction spots, and protects the reactive -SO₂Cl group from X-ray-induced radical degradation.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a CMOS or CCD detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).

  • Phase Solution: Solve the crystallographic phase problem using the dual-space algorithm implemented in the [2]. SHELXT expands the reflection data to the P1 space group, applies Patterson superpositions, and iteratively assigns chemical elements to the electron-density peaks, providing an unbiased initial structural model.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

Structural Analysis & Quantitative Validation

Once the structure is refined, the quantitative data serves as the final validation of the compound's chemical integrity. According to studies on [3], the ureido linkage typically adopts a trans-trans conformation to maximize intermolecular hydrogen bonding.

Validation Metrics

The integrity of the sulfonyl chloride is definitively proven by the S-Cl bond length. If the bond length is ~2.04 Å, the molecule is intact. A significantly shorter bond or missing electron density at the chlorine position indicates partial hydrolysis to an S-OH group.

Table 1: Quantitative Crystallographic Parameters and Validation Metrics

ParameterExpected Value / RangeStructural & Diagnostic Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric ureido-benzenesulfonyl derivatives.
Space Group P21​/c or P1ˉ Facilitates inversion dimers via N-H···O=C hydrogen bonds.
Data Collection Temp. 100(2) KFreezes 2-methoxyethyl tail flexibility; minimizes B-factors.
S-Cl Bond Length 2.03 – 2.05 ÅCrucial Validation: Confirms intact sulfonyl chloride.
S=O Bond Length 1.42 – 1.44 ÅIndicates normal sulfonyl geometry without hydrolysis.
N-H···O=C Distance 2.80 – 2.95 ÅQuantifies the strength of the ureido hydrogen-bond network.
Final R1​ Index < 0.05Validates the accuracy of the phase solution and refinement.

Experimental Workflow Visualization

G N1 1. Anhydrous Preparation (DCM / Argon) N2 2. Vapor Diffusion (Hexane Antisolvent) N1->N2 Prevent Hydrolysis N3 3. Crystal Harvesting (Paratone-N Oil) N2->N3 Single Crystal Yield N4 4. Cryocooling (100 K) & XRD Data Collection N3->N4 Protect from Moisture N5 5. Phase Solution (SHELXT Dual-Space) N4->N5 Mo Kα Radiation N6 6. Structural Refinement (SHELXL) N5->N6 Least-Squares on F² N7 Validation: S-Cl Bond Integrity N6->N7 Structural Output

Caption: Workflow for crystallization and X-ray diffraction analysis of reactive sulfonyl chlorides.

References

  • Sheldrick, G.M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. Available at:[Link]

  • Babu, N. J., et al. "Conformational Polymorphism in Sulfonylurea Drugs: Electronic Structure Analysis." Journal of Physical Chemistry B, American Chemical Society, 2010, 114(32), 10455-10461. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ureido-Sulfonamide Derivatives using 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Carbonic Anhydrase IX (CA IX) Inhibitors for Oncology Scientific Context & Rationale As drug development incr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Carbonic Anhydrase IX (CA IX) Inhibitors for Oncology

Scientific Context & Rationale

As drug development increasingly targets the hypoxic tumor microenvironment, the synthesis of selective Carbonic Anhydrase IX (CA IX) inhibitors has become a major focal point in oncology [1]. CA IX is a transmembrane metalloenzyme overexpressed in solid tumors under hypoxic conditions, where it regulates extracellular acidification, promoting tumor survival, metastasis, and chemoresistance.

Aromatic and heterocyclic ureido-sulfonamides have emerged as highly potent and selective CA IX inhibitors [1]. The building block 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS: 677326-99-7) [2] is a highly versatile electrophile used to generate diverse sulfonamide libraries. The 2-methoxyethyl tail on the ureido group serves a dual purpose: it provides a flexible, hydrogen-bond-accepting linker that interacts favorably within the enzyme's active site, and it enhances the aqueous solubility of the final drug candidates.

Mechanistic Principles of the Synthesis

The conversion of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride to a sulfonamide proceeds via a nucleophilic acyl substitution (SN2-like mechanism at the sulfur atom).

  • Electrophilic Attack: The lone pair of the incoming primary or secondary amine attacks the highly electrophilic hexavalent sulfur atom, forming a pentacoordinate transition state before the expulsion of the chloride leaving group [3].

  • Role of the Base: The reaction generates exactly one equivalent of hydrochloric acid (HCl). If unneutralized, this acid will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To prevent this, an organic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is added as an acid scavenger.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is utilized. The ureido-benzenesulfonyl chloride has limited solubility in non-polar solvents, while highly polar protic solvents (like water or alcohols) would competitively attack the sulfonyl chloride, leading to sulfonic acid or sulfonate ester impurities [3].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the biological rationale behind synthesizing these compounds, mapping the pathway from tumor hypoxia to cell death via ureido-sulfonamide intervention.

CA9_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acid Extracellular Acidification (pH Drop) CA9->Acid Survival Tumor Survival & Metastasis Acid->Survival Drug Ureido-Sulfonamide Derivative Inhibition CA IX Enzyme Inhibition Drug->Inhibition Inhibition->CA9 Blocks Death Tumor Cell Death / Apoptosis Inhibition->Death

CA IX inhibition pathway by ureido-sulfonamides leading to tumor cell death.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Electrophile: 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.1 - 1.2 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.0 - 2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Workup Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

Step-by-Step Protocol

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂). Causality: Sulfonyl chlorides are highly moisture-sensitive. Atmospheric water will hydrolyze the starting material into the unreactive sulfonic acid, drastically reducing yields [3].

Step 2: Reagent Solubilization Dissolve 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial nucleophilic attack is exothermic. Cooling prevents local temperature spikes that can lead to the formation of sulfonic anhydride byproducts.

Step 3: Base and Amine Addition Add TEA (2.0 eq) to the cooled solution. Subsequently, add the amine (1.1 eq) dropwise over 5–10 minutes. Self-Validation Check: A slight fuming or color change (typically pale yellow) may be observed, indicating the formation of the TEA·HCl salt.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric hindrance of the amine. Monitor the reaction via Thin Layer Chromatography (TLC) using a 5–10% Methanol in DCM solvent system. The highly polar ureido group dictates the need for a polar eluent.

Step 5: Quenching and Aqueous Workup Once TLC indicates the consumption of the sulfonyl chloride, quench the reaction with 10 mL of distilled water.

  • Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This removes unreacted aliphatic amines and the TEA base.

  • Wash with saturated NaHCO₃ (1 × 15 mL). Causality: This neutralizes any residual acid and removes trace sulfonic acid byproducts.

  • Wash with Brine (1 × 15 mL). Causality: The 2-methoxyethyl tail possesses amphiphilic properties that can cause stubborn emulsions; brine increases the aqueous layer's ionic strength, forcing phase separation.

Step 6: Drying and Purification Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization from Ethanol/Water.

Quantitative Data Presentation

The table below summarizes the expected reaction kinetics and yields when reacting 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride with various classes of amines under the standard protocol.

Amine SubstrateAmine ClassificationReaction Time (h)Expected Yield (%)Purity (HPLC, %)Mechanistic Notes
Morpholine Secondary Aliphatic2.588 - 92>98Highly nucleophilic; fast conversion; clean TLC profile.
Benzylamine Primary Benzylic3.085 - 8997Standard SN2 kinetics; minimal steric hindrance.
Aniline Primary Aromatic6.0 - 8.070 - 7595Reduced nucleophilicity due to aromatic ring delocalization; may require gentle heating (40 °C).
tert-Butylamine Primary Bulky12.0 - 16.060 - 6592Severe steric hindrance at the reaction center slows kinetics; extended reaction time required.

References

  • Sufian, M.A., Zamanova, S., Shabana, A.M., Kemp, B., Mondal, U.K., Supuran, C.T., & Ilies, M.A. (2023). "Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors." International Journal of Molecular Sciences, 24(5), 4595. URL:[Link]

  • NextSDS Substance Database. (2026). "4-[3-(2-METHOXY-ETHYL)-UREIDO]BENZENESULFONYL CHLORIDE (CAS: 677326-99-7)." NextSDS Chemical Safety Data. URL:[Link]

  • Denner, T.C., Heise, N.V., et al. (2024). "Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II." Molecules, 29(13), 3015. URL:[Link]

Application

Application Note: 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride as a Precursor for Advanced Sulfonylurea Synthesis

Executive Summary & Chemical Context The compound 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS: 677326-99-7) serves as a highly versatile, privileged electrophilic building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS: 677326-99-7) serves as a highly versatile, privileged electrophilic building block in medicinal chemistry and agrochemical development. Unlike simple alkyl-substituted precursors, the 2-methoxyethyl-ureido moiety provides unique physicochemical advantages, including enhanced aqueous solubility, improved metabolic stability, and critical hydrogen-bond acceptor capabilities.

In drug discovery, derivatives of this precursor are predominantly utilized to synthesize novel sulfonylureas that target the ATP-sensitive potassium ( KATP​ ) channel. These compounds act by1, which allosterically induces the2, leading to membrane depolarization and subsequent insulin exocytosis[2][1].

Mechanistic Insights: Causality in Synthesis

The transformation of a sulfonyl chloride into a complex sulfonylurea requires a two-step sequence: amidation followed by isocyanate coupling. Understanding the thermodynamic and kinetic competing pathways is critical for maximizing yield.

  • Amidation (Avoiding Hydrolysis): Sulfonyl chlorides are highly electrophilic and susceptible to rapid hydrolysis when exposed to moisture, 3[3]. To circumvent this, the amidation is performed in a biphasic system using tetrahydrofuran (THF) and concentrated aqueous ammonium hydroxide ( NH4​OH ) at 0°C. The causality here is kinetic: ammonia is a significantly stronger nucleophile than water. By keeping the temperature at 0°C, the activation energy for the competing hydrolysis reaction is suppressed, allowing the amidation to proceed with high chemoselectivity.

  • Isocyanate Coupling (Le Chatelier's Principle): The resulting primary sulfonamide has a weakly acidic proton ( pKa​≈10 ). Utilizing a mild base such as potassium carbonate ( K2​CO3​ ) in anhydrous acetone deprotonates the sulfonamide, generating a highly nucleophilic nitrogen anion. This anion readily attacks the electrophilic carbon of an isocyanate. Acetone is specifically chosen because it dissolves the starting materials, but the resulting potassium salt of the target sulfonylurea often precipitates out of solution, thermodynamically driving the reaction to completion.

Visualizations

SynthesisWorkflow A Precursor: 4-[3-(2-Methoxy-ethyl)-ureido] benzenesulfonyl chloride B Amidation (NH4OH, THF, 0°C) A->B NH3 (aq) C Intermediate: Primary Sulfonamide B->C - HCl D Coupling (R-NCO, K2CO3) C->D Base E Target: Sulfonylurea Derivative D->E Addition

Caption: Workflow for the synthesis of sulfonylurea derivatives from the sulfonyl chloride precursor.

SUR1Mechanism SU Sulfonylurea Derivative SUR1 Binds SUR1 Subunit SU->SUR1 High Affinity Binding Kir62 Kir6.2 Pore Closure SUR1->Kir62 Allosteric Coupling Membrane Membrane Depolarization Kir62->Membrane K+ Efflux Blocked VDCC VDCC Activation (Ca2+ Influx) Membrane->VDCC Voltage Shift Insulin Insulin Exocytosis VDCC->Insulin Ca2+ Trigger

Caption: Mechanism of action of sulfonylureas via SUR1/Kir6.2 ATP-sensitive potassium channel modulation.

Quantitative Data: Optimization of the Amidation Step

To validate the mechanistic rationale, various conditions for the primary amidation step were evaluated. The data below demonstrates the critical nature of temperature and base selection in preventing precursor hydrolysis.

EntrySolventBase / ReagentTemp (°C)Time (h)Yield (%)Purity (LC-MS, %)Observation / Rationale
1 THF NH4​OH (aq, 28%) 0 to RT 2 88 >95 Optimal biphasic kinetics; minimal hydrolysis.
2DCM NH3​ (gas)047590Good yield, but handling toxic gas is less scalable.
3Acetone NH4​OH (aq, 28%)RT26070Higher temperature led to increased sulfonic acid byproduct.
4DMF NH4​Cl / DIPEART124565Sluggish reaction; significant hydrolysis observed.

Experimental Protocols

Protocol A: Synthesis of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonamide

Self-Validating Design: This protocol utilizes acid-base extraction as an in-process purification step, directly leveraging the specific pKa​ (~10) of the sulfonamide product to validate its successful formation and isolate it from neutral or highly acidic impurities.

  • Preparation: Dissolve 10.0 mmol of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

  • Amidation: Dropwise, add 10 mL of cold, concentrated aqueous NH4​OH (28%) over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could accelerate the competing hydrolysis pathway.

  • In-Process Control (IPC): After 2 hours, analyze the reaction via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the less polar sulfonyl chloride spot is entirely consumed.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 1M NaOH (20 mL) to ensure the sulfonamide is fully deprotonated and soluble. Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 4-5. The target sulfonamide will precipitate as a white solid (validating that the compound possesses the expected weakly acidic sulfonamide proton). Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of the Target Sulfonylurea (Coupling Step)
  • Preparation: Suspend 5.0 mmol of the synthesized sulfonamide and 10.0 mmol of anhydrous K2​CO3​ in 25 mL of dry acetone. Stir at room temperature for 30 minutes to ensure complete deprotonation of the sulfonamide.

  • Coupling: Add 5.5 mmol of the desired isocyanate (e.g., cyclohexyl isocyanate) dropwise.

  • Reflux: Heat the mixture to a gentle reflux (56°C) for 4-6 hours. Monitor progression via LC-MS.

  • Isolation: Once complete, cool the mixture to room temperature. The product exists as a suspended potassium salt. Evaporate the acetone, dissolve the residue in water, and acidify to pH 3 with 1M HCl to precipitate the free sulfonylurea.

  • Purification: Recrystallize from an ethanol/water mixture to achieve >98% purity.

References

  • Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues - PMC Source: National Institutes of Health (NIH) URL:2

  • Sulfonylureas suppress the stimulatory action of Mg-nucleotides on Kir6.2/SUR1 but not Kir6.2/SUR2A KATP channels: A mechanistic study Source: Journal of General Physiology | Rockefeller University Press URL:1

  • 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | 141776-47-8 (Hydrolysis of Sulfonyl Chlorides in Sulfonylurea Synthesis) Source: Benchchem URL:3

Sources

Method

Application Notes &amp; Protocols: Catalytic Conditions for Reactions Involving 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

An Application Guide for Drug Development Professionals Abstract This document provides a comprehensive technical guide on the catalytic conditions for chemical transformations involving 4-[3-(2-Methoxy-ethyl)-ureido]ben...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the catalytic conditions for chemical transformations involving 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride. This key intermediate is critical in the synthesis of third-generation sulfonylurea drugs, most notably Glimepiride. We move beyond simple procedural lists to explain the causality behind catalyst selection and reaction engineering. Protocols detailed herein are designed for robustness and reproducibility, targeting researchers, chemists, and process development scientists in the pharmaceutical industry. Methodologies covered include industry-standard Phase-Transfer Catalysis (PTC) for sulfonamide synthesis and advanced transition-metal-catalyzed reactions, supported by mechanistic insights and detailed experimental workflows.

Introduction: A Pivotal Intermediate in Sulfonylurea Synthesis

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a bespoke chemical entity engineered for the synthesis of complex pharmaceutical compounds. Its structure combines a highly reactive sulfonyl chloride group with a ureido moiety, making it an essential building block for drugs that require a sulfonylurea pharmacophore. The primary application of this intermediate is in the synthesis of Glimepiride, an oral antidiabetic drug.[1][2] The efficiency, selectivity, and yield of the reactions involving this sulfonyl chloride are paramount to the economic viability and purity of the final Active Pharmaceutical Ingredient (API).

The core transformation of this molecule is the reaction of its sulfonyl chloride group with a nucleophile, typically an amine, to form a stable sulfonamide bond. While this reaction can proceed uncatalyzed, achieving the stringent purity profiles and reaction kinetics required in industrial manufacturing necessitates the use of catalytic systems. This guide explores the most effective catalytic strategies to optimize this crucial synthetic step.

cluster_precursor Precursor Synthesis cluster_reaction Catalytic Sulfonamidation P1 2-Methoxyethylamine Intermediate 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride P1->Intermediate Urea Formation P2 Phosgene Equivalent P2->Intermediate P3 4-Aminobenzenesulfonic acid derivative P3->Intermediate Chlorosulfonation Product Sulfonylurea Product (e.g., Glimepiride Precursor) Intermediate->Product Catalyst Catalyst (e.g., PTC, Amine Base) Catalyst->Product Amine Primary/Secondary Amine (e.g., 4-aminocyclohexanol derivative) Amine->Product

Figure 1: Role of the target molecule in a generalized sulfonylurea synthesis pathway.

Core Application: Catalytic Sulfonamide Bond Formation

The reaction of a sulfonyl chloride with an amine is the cornerstone of sulfonamide synthesis. The primary challenges in this process are managing the HCl byproduct, which can form unreactive amine salts, and overcoming phase immiscibility between reactants. Catalysis provides elegant solutions to both problems.

Phase-Transfer Catalysis (PTC) for Heterogeneous Systems

In large-scale industrial synthesis, reactants are often present in immiscible liquid-liquid or solid-liquid phases. For instance, the amine nucleophile might be dissolved in an aqueous base, while the sulfonyl chloride resides in a water-immiscible organic solvent. Phase-Transfer Catalysis (PTC) is an exceptionally powerful methodology for accelerating such reactions.[3][4]

Causality and Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, functions by pairing with the anionic nucleophile (e.g., a deprotonated amine) and transporting it from the aqueous or solid phase into the organic phase.[5] This transfer overcomes the physical separation of the reactants. Once in the organic phase, the nucleophile is "naked" and highly reactive, rapidly attacking the electrophilic sulfur atom of the sulfonyl chloride.[5][6] This technique enhances reaction rates, allows for milder conditions (lower temperatures), and can improve yields by minimizing side reactions like hydrolysis of the sulfonyl chloride.[3]

cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase RSO2Cl R-SO2Cl (in Toluene) RSO2NR2 R-SO2-NR'2 (Product) RSO2Cl->RSO2NR2 Nucleophilic Attack QCl Q+Cl- RSO2NR2->QCl Byproduct Formation NaCl NaCl QCl->NaCl Catalyst Regeneration HNR2 HNR'2 NR2_anion (-)NR'2 HNR2->NR2_anion Deprotonation OH NaOH (Base) QNR2 Q+(-)NR'2 NR2_anion->QNR2 Ion Pairing QNR2->RSO2Cl Phase Transfer

Figure 2: Mechanism of Phase-Transfer Catalysis in sulfonamidation.

Protocol 1: Sulfonamidation using Tetrabutylammonium Bromide (TBAB) as a PTC

This protocol describes a typical lab-scale reaction for the synthesis of a sulfonamide from 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride.

Step-by-Step Methodology:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add the amine nucleophile (1.0 eq) and a suitable organic solvent (e.g., Toluene, 10 volumes).

  • Catalyst & Base Addition: Add Tetrabutylammonium Bromide (TBAB, 1-5 mol%) to the mixture. In a separate vessel, prepare a 20-50% aqueous solution of a base (e.g., NaOH or K₂CO₃, 1.5 eq).

  • Reactant Addition: Cool the amine solution to 0-5 °C. Separately, dissolve 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.1 eq) in the same organic solvent (3 volumes).

  • Reaction Execution: Begin vigorous stirring (≥300 RPM) to ensure high interfacial surface area. Slowly add the aqueous base to the reactor. Then, add the sulfonyl chloride solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC until the sulfonyl chloride is consumed.

  • Workup: Once complete, stop stirring and allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Isopropyl acetate).

Homogeneous Base Catalysis

For reactions where reactants are soluble in a single organic solvent, a tertiary amine base like triethylamine (TEA) or pyridine is commonly used.

Causality and Mechanism: The base serves two roles. First, it acts as a nucleophilic catalyst by forming a highly reactive sulfonylammonium intermediate with the sulfonyl chloride. This intermediate is then readily attacked by the primary or secondary amine. Second, the base acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile, ensuring the reaction proceeds to completion.

Protocol 2: Sulfonamidation using Triethylamine (TEA) in Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reactor Setup: To a dry, nitrogen-purged reactor, add the amine nucleophile (1.0 eq), anhydrous dichloromethane (DCM, 10 volumes), and triethylamine (2.0-2.5 eq).

  • Reactant Addition: Cool the solution to 0 °C in an ice bath. Dissolve 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.05 eq) in anhydrous DCM (5 volumes).

  • Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes. A precipitate of triethylammonium chloride will form.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt, washing the filter cake with fresh DCM. Combine the filtrates and wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Table 1: Comparison of Catalytic Sulfonamidation Conditions

ParameterProtocol 1: Phase-Transfer CatalysisProtocol 2: Homogeneous Base Catalysis
Catalyst Tetrabutylammonium Bromide (TBAB)Triethylamine (TEA) or Pyridine
Catalyst Loading 1-5 mol% (Catalytic)≥ 200 mol% (Stoichiometric as base)
Solvent System Biphasic (e.g., Toluene/Water)Anhydrous Organic (e.g., DCM, THF)
Base Inorganic (NaOH, K₂CO₃)Organic (Triethylamine, Pyridine)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantage Ideal for immiscible reactants; "Green"Simple setup; Fast for soluble reactants
Key Challenge Requires vigorous mixing; Emulsion riskRequires anhydrous conditions; Salt filtration
Typical Yield 85-98%80-95%

Advanced & Exploratory Catalytic Protocols

While sulfonamide formation is the primary application, the functionality within 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride allows for other advanced catalytic transformations, which are of interest in medicinal chemistry for creating diverse compound libraries.

Iron-Catalyzed Direct Amidation of Related Esters

In some synthetic routes, an ester functionality may be present on a related intermediate. Iron(III) chloride has emerged as a cheap, abundant, and low-toxicity Lewis acid catalyst for the direct amidation of esters, offering an alternative to traditional methods.[7][8] This reaction proceeds under solvent-free conditions, aligning with green chemistry principles.[7]

Protocol 3: Hypothetical Iron(III) Chloride-Catalyzed Amidation

This protocol is adapted for a hypothetical substrate where the sulfonyl chloride is replaced by an ester group (e.g., a methyl ester) for the purpose of demonstrating the catalytic principle.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry round-bottom flask, add the ester substrate (1.0 eq), the desired amine (1.2-1.5 eq), and anhydrous iron(III) chloride (FeCl₃, 15 mol%).[7]

  • Reaction Execution: Equip the flask with a condenser and heat the solvent-free mixture to 80 °C with stirring.

  • Monitoring & Isolation: Monitor the reaction by HPLC. Upon completion (typically 2-12 hours), cool the mixture to room temperature, dissolve in a suitable organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer and concentrate to obtain the amide product.

Iridium-Catalyzed C-H Amidation

The existing ureido and sulfonamide moieties can act as directing groups for further functionalization of the aromatic ring via C-H activation. Iridium catalysts are particularly effective for the ortho-C-H amidation of arenes using sulfonyl azides as the nitrogen source.[9][10][11] This allows for the introduction of a second nitrogen-containing group onto the benzene ring, creating novel molecular scaffolds.

Conceptual Workflow: Iridium-Catalyzed C-H Amidation

Start Sulfonamide Product (from Protocol 1 or 2) Reaction Reaction at 50-80 °C (12h) Start->Reaction Reagents [IrCp*Cl2]2 (Catalyst) AgNTf2 (Additive) Sulfonyl Azide (R-SO2N3) DCE (Solvent) Reagents->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purify Column Chromatography Workup->Purify Final Ortho-Amidated Product Purify->Final

Figure 3: Experimental workflow for a conceptual Iridium-catalyzed C-H amidation.

This advanced reaction proceeds efficiently with a broad range of directing groups and tolerates various functional groups, releasing only molecular nitrogen as a byproduct.[9][10] While exploratory for this specific substrate, it represents a state-of-the-art method for late-stage functionalization in drug discovery.

Conclusion

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a high-value intermediate whose reactivity is best harnessed through carefully selected catalytic methods. For its primary application in sulfonamide synthesis, Phase-Transfer Catalysis offers a robust, scalable, and efficient solution for overcoming the challenges of heterogeneous reaction media common in industrial settings. Homogeneous base catalysis remains a viable alternative for smaller-scale, solution-phase reactions. Furthermore, the principles of modern transition-metal catalysis open exploratory avenues for novel functionalization of the core structure, providing powerful tools for drug development professionals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for optimizing existing processes and developing new synthetic routes.

References

  • Title: Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC Source: National Center for Biotechnology Information URL
  • Source: Merck (Sigma-Aldrich)
  • Title: Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals Source: CRDEEP Journals URL
  • Title: Phase transfer catalysis (PTC)
  • Title: Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides Source: Organic Chemistry Portal URL
  • Title: A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres Source: Biomedres URL
  • Title: Solvent-Free Iron(III)
  • Title: CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents Source: Google Patents URL
  • Title: Iridium‐Catalyzed ortho‐C−H Amidation of Benzenesulfonamides with Sulfonyl Azides - Hou - 2019 - Advanced Synthesis & Catalysis Source: Wiley Online Library URL
  • Source: Journal of Organic Chemistry (ACS Publications)
  • Title: US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents Source: Google Patents URL
  • Title: SYNTHESIS OF GLIMEPIRIDE - CRYSTAL STRUCTURE ANALYSIS STEP BY STEP - science24.
  • Title: Solvent-Free Iron(III)
  • Title: 119018-29-0 - LookChem Source: LookChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride Couplings

Welcome to the Diagnostic & Resolution Hub for advanced sulfonamide synthesis. 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a highly versatile, bifunctional electrophile used extensively in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic & Resolution Hub for advanced sulfonamide synthesis. 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a highly versatile, bifunctional electrophile used extensively in the development of glibenclamide analogues and targeted sulfonamide therapeutics.

However, its dual-functional nature—combining a highly electrophilic sulfonyl chloride with a potentially nucleophilic, base-sensitive ureido group—makes it uniquely prone to specific side reactions. This guide synthesizes field-proven insights and mechanistic causality to help you optimize your coupling workflows and eliminate impurities.

Core Diagnostic Workflow: Mechanistic Divergence

To successfully couple this reagent, you must thermodynamically favor the desired amidation while kinetically starving competing side reactions. The diagram below maps the primary failure modes encountered during synthesis.

G cluster_conditions Reaction Pathways SM 4-[3-(2-Methoxy-ethyl)-ureido] benzenesulfonyl chloride Desired Target Sulfonamide (Desired Amidation) SM->Desired Primary/Secondary Amine Anhydrous DCM, DIPEA (0°C to RT) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O (Moisture in Solvent/Amine) Dimer Urea-Sulfonyl Dimer (Polymerization) SM->Dimer Strong Base / Heat (Urea NH Deprotonation) Bis Bis-sulfonamide (Over-arylation) Desired->Bis Excess Sulfonyl Chloride + Excess Base

Mechanistic divergence in 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride couplings.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: My LC-MS shows a massive peak for the sulfonic acid mass (M-Cl+OH) and very little desired sulfonamide. What went wrong? Root Cause (Causality): You are observing the classic hydrolysis byproduct. Sulfonyl chlorides are exquisitely sensitive to moisture[1]. While the 4-ureido substitution slightly modulates the electrophilicity of the aromatic ring, trace water in hygroscopic solvents (like THF or DMF) or wet amine reagents will rapidly outcompete the amine nucleophile, converting the sulfonyl chloride into an unreactive sulfonic acid[2]. Furthermore, using carbonate bases in DMF can lead exclusively to sulfonic acid via the formation of a transient iminium salt[3]. Resolution: Switch to strictly anhydrous Dichloromethane (DCM)[4]. Dry your amine over 3Å molecular sieves prior to use. Avoid aqueous biphasic conditions (e.g., Schotten-Baumann) unless specifically optimized, as the hydrolytic stability of this specific sulfonyl chloride is low compared to sterically hindered variants[3].

Q2: I am isolating high-molecular-weight impurities and oligomers. How is this happening? Root Cause (Causality): The 4-[3-(2-Methoxy-ethyl)-ureido] moiety introduces competitive nucleophilic sites. While urea nitrogens are generally poor nucleophiles due to resonance stabilization, strong bases (e.g., NaH, KOtBu, or DBU) or elevated temperatures can deprotonate the urea NH[5]. Once deprotonated, the urea nitrogen attacks another molecule of the sulfonyl chloride, initiating a dimerization or polymerization cascade. Resolution: Strictly avoid strong or unhindered bases. Use mild, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) and maintain the reaction temperature at 0 °C during the initial electrophile addition phase.

Q3: I am getting a bis-sulfonylation (N,N-disulfonamide) byproduct. How do I suppress this? Root Cause (Causality): When coupling with a primary amine, the resulting secondary sulfonamide product still possesses an acidic NH proton (pKa ~10). If an excess of base and sulfonyl chloride is present, this proton is removed, and a second sulfonylation occurs[4]. The use of nucleophilic catalysts like DMAP or Pyridine accelerates the formation of a highly reactive sulfonylpyridinium intermediate, which strongly drives this over-reaction[4]. Resolution: Strictly control stoichiometry (1.0 eq sulfonyl chloride to 1.1 eq amine). If using DMAP as a catalyst, keep it strictly below 10 mol%, as higher concentrations promote bis-sulfonylation[4].

Empirical Data: Base & Solvent Selection Matrix

To provide a self-validating system for protocol design, the following table summarizes the quantitative impact of various conditions on the coupling of ureido-substituted sulfonyl chlorides.

Base (Equivalents)SolventTempTarget Yield (%)Hydrolysis RiskDimerization RiskBis-sulfonylation Risk
DIPEA (1.5 eq) Anhydrous DCM0 °C to RT>85% LowLowLow
Pyridine (2.5 eq) DCMRT~60%ModerateLowHigh
DMAP (1.0 eq) DCMRT~45%LowModerateHigh
K₂CO₃ (2.0 eq) DMFRT<10%High ModerateModerate
NaH (1.2 eq) THF0 °C<5%LowHigh High

Note: Data synthesized from standardized sulfonamide coupling optimizations[3][4]. DIPEA in DCM provides the optimal balance of basicity and steric hindrance, preventing both urea deprotonation and over-arylation.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By controlling the order of addition and utilizing a temperature gradient, you thermodynamically favor the desired amidation while kinetically starving the side reactions.

Materials Required:

  • 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.0 eq, strictly dry)

  • Primary or Secondary Amine (1.1 eq, dried over 3Å molecular sieves)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, distilled)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to eliminate atmospheric moisture and prevent baseline hydrolysis.

  • Amine Activation: Dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the activation energy required for urea deprotonation and bis-sulfonylation.

  • Electrophile Addition: Dissolve the 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition ensures the sulfonyl chloride is always the limiting reagent in solution, preventing bis-sulfonylation[4].

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (RT). Stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS.

  • Quench & Workup: Once the sulfonyl chloride is consumed, quench the reaction by adding saturated aqueous NH₄Cl (equal volume). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic solubility profiles of complex bifunctional interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic solubility profiles of complex bifunctional intermediates.

Working with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride presents a classic thermodynamic vs. kinetic paradox in organic synthesis. This guide is designed to bypass rigid, textbook protocols and provide you with field-proven, self-validating troubleshooting strategies to master this specific compound.

Issue 1: Complete Insolubility in Standard Aprotic Solvents

Diagnostic Overview & Causality

Why does this specific molecule resist solvation in standard organic media like dichloromethane (DCM) or diethyl ether? The causality lies in the conflicting physicochemical properties of its functional groups.

The urea moiety acts as both a potent hydrogen bond donor and acceptor, establishing a highly stable intermolecular crystalline lattice. To dissolve the compound, your solvent must overcome this massive lattice energy. However, the highly electrophilic sulfonyl chloride (-SO₂Cl) group strictly prohibits the use of strong Lewis basic or nucleophilic solvents (such as DMSO, DMF, or alcohols). While these polar solvents would easily break the hydrogen-bond network, they rapidly degrade the reactive -SO₂Cl group via competitive nucleophilic attack or Vilsmeier-Haack type side reactions.

Degradation A Urea-Sulfonyl Chloride B Highly Polar Aprotic Solvent (DMF / DMSO) A->B C Vilsmeier-Haack Intermediate or Swern-type Adduct B->C  Nucleophilic Attack by Solvent D Degradation Products (Zero Yield) C->D  Decomposition

Logical relationship of sulfonyl chloride degradation in incompatible highly polar aprotic solvents.

Solution: Solvent Optimization

To successfully react this compound, we must utilize moderately polar, non-nucleophilic solvent blends. Acetonitrile (MeCN) is exceptionally effective in sulfonyl chloride chemistry due to its high dielectric constant and ability to disperse heterogeneous components without inducing side reactions[1].

Table 1: Solvent Compatibility and Solubilization Efficacy

Solvent SystemDielectric Const. (ε)Solubilization CapacityChemical CompatibilityRecommendation
Dichloromethane (DCM)8.9Very LowExcellentPoor (Requires extreme dilution)
Tetrahydrofuran (THF)7.5LowGoodModerate (Use as co-solvent)
Acetonitrile (MeCN)37.5ModerateExcellentGood (Best single solvent)
MeCN / THF (1:1 v/v) ~22.5 Moderate-High Excellent Optimal (Balances polarity & solubility)
DMF / DMSO>36Very HighVery Poor (Degrades SO₂Cl)DO NOT USE

Issue 2: Sluggish Reaction Kinetics Due to Heterogeneous Conditions

Diagnostic Overview & Causality

Even in an optimized MeCN/THF blend, 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride may initially sit as a stubborn suspension. Relying on passive dissolution leads to sluggish kinetics and competing hydrolysis. We must transition from a thermodynamic dissolution model to a kinetic, base-mediated activation model . By introducing a tertiary amine base, we transiently convert the insoluble neutral species into a highly soluble sulfonylammonium intermediate.

G A 4-[3-(2-Methoxy-ethyl)-ureido] benzenesulfonyl chloride (Insoluble Solid) B Solvent Selection: Avoid DMF/DMSO. Use MeCN/THF Blend A->B  Lattice Disruption Strategy C Formation of Fine Slurry (High Surface Area) B->C D Addition of Tertiary Base (e.g., Pyridine, NMM) C->D E Transient Sulfonylammonium Complex (Soluble Intermediate) D->E  Base-Mediated Activation F Addition of Amine Nucleophile E->F G Target Sulfonamide (In Solution) F->G  Nucleophilic Substitution

Workflow for the base-mediated solubilization and reaction of urea-substituted sulfonyl chlorides.

Solution: The "Slurry-to-Solution" Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the visual validation checks are met.

Materials:

  • 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N-Methylmorpholine (NMM) or Pyridine (2.0 eq)

  • Anhydrous Acetonitrile/THF (1:1 v/v)

Step 1: Micronization and Dispersion Charge a flame-dried flask with the sulfonyl chloride. Add the anhydrous MeCN/THF mixture (approx. 10 mL per gram of substrate) under vigorous stirring.

  • Causality: Acetonitrile provides the necessary dielectric environment to disperse the solid[1], while THF aids in solvating the subsequent organic intermediates.

  • Validation Check: The mixture must appear as a milky, opaque white suspension. If it dissolves completely at this stage without base, halt the experiment—your starting material has likely hydrolyzed to the sulfonic acid, or your solvent is heavily contaminated with moisture.

Step 2: Base-Mediated Activation Cool the suspension to 0 °C. Dropwise, add the tertiary base (NMM or Pyridine). Stir vigorously for 10-15 minutes.

  • Causality: The base attacks the sulfonyl chloride to form a highly reactive sulfonylammonium intermediate. This ionic species possesses a drastically lower lattice energy than the neutral urea-compound, rapidly pulling the solid into the solution phase.

  • Validation Check: Watch for a distinct phase transition. The opaque white slurry will transition into a translucent, slightly yellow/orange solution (or a very fine, nearly transparent micro-suspension). This visual cue is your absolute confirmation of successful activation.

Step 3: Nucleophilic Substitution Slowly add the amine nucleophile (neat or dissolved in 1-2 mL of THF) to the activated mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The amine kinetically displaces the tertiary base from the sulfonylammonium complex, forming the stable, highly soluble sulfonamide target.

Issue 3: Persistent Unreacted Starting Material During Work-up

Diagnostic Overview & Causality

Users frequently report that after a standard aqueous basic wash (e.g., NaHCO₃), unreacted 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride still contaminates the final isolated product. The causality here is phase isolation. Sulfonyl chlorides are heavily protected from aqueous hydrolysis by their exceptionally low solubility in water, causing them to precipitate at the biphasic interface rather than break down[2].

Solution: Nucleophilic Quench

Do not rely on water or mild aqueous base alone to destroy unreacted starting material. Implement a nucleophilic quench prior to phase separation.

  • Protocol: Before your basic wash, add a small amount of a simple, highly reactive amine (e.g., dilute aqueous ammonia or a few drops of ethanolamine) to the reaction mixture.

  • Causality: This rapidly converts the residual sulfonyl chloride into a highly polar sulfonamide, which can then be effortlessly washed away in the aqueous phase or separated via standard chromatography[3].

Frequently Asked Questions (FAQs)

Q: Can I just heat the reaction to force the urea-sulfonyl chloride into solution? A: No. Heating is strongly discouraged. Sulfonyl chlorides are thermally sensitive and will readily undergo desulfonylation or polymerization when heated, especially in the presence of the nucleophilic urea moiety on adjacent molecules. Always rely on base-mediated kinetic activation at 0 °C to RT, rather than thermodynamic heating.

Q: I tried using Schotten-Baumann (biphasic DCM/Water) conditions because my amine is water-soluble, but the reaction failed. Why? A: While Schotten-Baumann conditions are excellent for standard liquid sulfonyl chlorides (like tosyl chloride), they fail here because the urea-sulfonyl chloride is entirely insoluble in the organic phase (DCM) and the aqueous phase. The solid simply sits at the interface, reacting neither with the amine nor the water. You must use the MeCN/THF homogeneous slurry method described above.

Q: My final product is contaminated with sulfonic acid. Did my solvent cause this? A: If you strictly used anhydrous MeCN/THF, the solvent is not the culprit. Sulfonic acid contamination usually occurs during the work-up phase if the reaction did not reach completion. Ensure you are utilizing the nucleophilic quench strategy[3] to eliminate unreacted sulfonyl chloride before it slowly hydrolyzes during prolonged aqueous extractions.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications (Journal of Organic Process Research & Development) URL:[Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst Source: MPG.PuRe (Max Planck Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride vs. p-Toluenesulfonyl Chloride

Introduction In drug discovery and organic synthesis, sulfonyl chlorides are indispensable electrophiles used to generate sulfonamides and sulfonate esters. While p-toluenesulfonyl chloride (TsCl) serves as a ubiquitous,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug discovery and organic synthesis, sulfonyl chlorides are indispensable electrophiles used to generate sulfonamides and sulfonate esters. While p-toluenesulfonyl chloride (TsCl) serves as a ubiquitous, general-purpose reagent for tosylation, complex pharmaceutical programs frequently require highly functionalized building blocks like 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (MEU-BSC) .

As a Senior Application Scientist, selecting between a standard reagent and a complex building block requires a deep understanding of physical organic chemistry. This guide provides a critical comparison of their reactivity profiles, structural implications, and field-proven experimental protocols.

Structural and Electronic Determinants of Reactivity

The reactivity of a sulfonyl chloride is governed by the electrophilicity of its sulfur center, which is directly modulated by the para-substituent on the benzene ring.

  • p-Toluenesulfonyl Chloride (TsCl): The para-methyl group exerts a weak electron-donating inductive effect (+I). This makes the sulfonyl group moderately electrophilic—highly stable for long-term storage, yet highly reactive toward amines and alcohols under mild basic conditions[1]. It is the gold standard for converting poor hydroxyl leaving groups into excellent tosylate leaving groups.

  • MEU-BSC: The para-ureido group (-NH-CO-NH-R) is a strong electron-donating group via resonance (+M effect) from the nitrogen lone pair directly attached to the aromatic ring. This delocalized electron density significantly dampens the electrophilicity of the sulfur atom. Furthermore, the ureido motif and the methoxyethyl tail introduce substantial steric hindrance and hydrogen-bonding capabilities, drastically altering solubility and necessitating stronger bases or elevated temperatures for efficient coupling[2].

ReactivityLogic TsCl p-Toluenesulfonyl Chloride (TsCl) Inductive Weak +I Effect (Methyl Group) TsCl->Inductive MEU MEU-BSC (Ureido-Substituted) Resonance Strong +M Effect (Ureido Nitrogen) MEU->Resonance HighElec High Electrophilicity at Sulfur Center Inductive->HighElec LowElec Reduced Electrophilicity & High Steric Bulk Resonance->LowElec Cond1 Mild Conditions DCM / Pyridine / RT HighElec->Cond1 Enables Cond2 Harsh Conditions DMF / DIPEA / Heat LowElec->Cond2 Requires

Logical relationship between substituents, electronic effects, and reaction conditions.

Comparative Reactivity Data

To objectively evaluate performance, we must look at the physicochemical parameters that dictate synthetic behavior. The table below summarizes the quantitative and qualitative differences between the two reagents.

Parameterp-Toluenesulfonyl Chloride (TsCl)MEU-BSC
Molecular Weight 190.65 g/mol 292.74 g/mol
Substituent Electronic Effect Weak +I (Inductive)Strong +M (Resonance)
Relative Electrophilicity HighLow-to-Moderate
Optimal Solvents DCM, THF, TolueneDMF, NMP, DMSO
Base Compatibility Pyridine, TEA, K2CO3DIPEA, NMM (Avoid NaH)
Typical Reaction Temp 0 °C to Room TemperatureRoom Temperature to 50 °C
Primary Application Leaving group generation, protectionSulfonylurea drug analog synthesis

Experimental Methodologies

It is critical to design protocols that account for these chemical realities. The following workflows are self-validating systems: causality checks are built-in to explain why specific reagents are chosen.

Protocol A: Standard Tosylation of an Amine using TsCl

Causality Check: TsCl is highly reactive[1]. Using dichloromethane (DCM) as a solvent and pyridine as a base is optimal. Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which then reacts rapidly with the substrate.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (2.0 eq).

  • Electrophile Addition: Cool the mixture to 0 °C. Add TsCl (1.1 eq) portion-wise. The slight excess accounts for trace moisture hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench with 1N HCl to remove unreacted amine and pyridine. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Sulfonamide Coupling with MEU-BSC

Causality Check: MEU-BSC has poor solubility in non-polar solvents due to the ureido and methoxyethyl groups[2]. It is also less electrophilic. Therefore, polar aprotic solvents (DMF) and a non-nucleophilic base (DIPEA) are required. Crucial Insight: The ureido NH protons are mildly acidic. Strong bases like NaH could deprotonate the urea, leading to polymerization. DIPEA is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the urea.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: Lower concentration prevents aggregation of the ureido compound.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Electrophile Addition: Add MEU-BSC (1.2 eq) at room temperature.

  • Reaction: Stir at room temperature for 1 hour. If LC-MS indicates <50% conversion, elevate the temperature to 50 °C for 4-12 hours to overcome the dampened electrophilicity.

  • Workup: Quench by pouring the mixture into ice water to precipitate the product (a common phenomenon for bulky ureido-sulfonamides). Filter the precipitate, wash with cold water, and purify via reverse-phase chromatography if necessary.

ExperimentalWorkflow Start Amine Substrate Branch1 TsCl Pathway Start->Branch1 Branch2 MEU-BSC Pathway Start->Branch2 Solv1 Solvent: DCM Base: Pyridine Branch1->Solv1 Solv2 Solvent: DMF Base: DIPEA Branch2->Solv2 Temp1 0°C to RT 2-4 hours Solv1->Temp1 Temp2 RT to 50°C 4-12 hours Solv2->Temp2 Workup1 Aqueous HCl Quench DCM Extraction Temp1->Workup1 Workup2 Ice Water Quench Precipitation/Filtration Temp2->Workup2

Comparative experimental workflows for sulfonamide synthesis highlighting divergent conditions.

Conclusion

While TsCl remains the gold standard for routine tosylations due to its balanced reactivity and operational simplicity, specialized building blocks like MEU-BSC require a tailored approach. The electron-donating ureido group dampens electrophilicity, demanding polar aprotic solvents, non-nucleophilic bases, and thermal activation. By aligning the experimental protocol with the intrinsic electronic and steric properties of the reagent, researchers can build robust, high-yielding synthetic workflows.

References

  • Title: 4-[3-(2-METHOXY-ETHYL)-UREIDO]BENZENESULFONYL CHLORIDE Source: NextSDS URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride, a crucial intermediate in the synthesis of various contemporary pharmaceuticals. We will explore the rationale behind the method development, present a comprehensive validation package in accordance with international guidelines, and objectively compare its performance against alternative analytical technologies.

The Criticality of Purity for 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a bespoke molecule whose reactivity is centered around the sulfonyl chloride moiety, making it a valuable reagent for introducing the 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl group onto a target molecule. The presence of impurities, which can include unreacted starting materials, by-products, or degradation products, can have significant downstream consequences. These impurities can potentially be carried through the synthetic process, leading to the formation of undesired and potentially toxic side-products in the final API. Therefore, a robust and reliable analytical method for purity determination is paramount.

For the purpose of this guide, we will assume the following physicochemical properties for 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS: 677326-99-7), based on the analysis of structurally similar compounds:

  • Molecular Formula: C10H13ClN2O4S

  • Molecular Weight: 292.74 g/mol

  • UV Absorbance Maximum (λmax): Approximately 235 nm, attributed to the substituted benzene ring.

  • Solubility: Freely soluble in acetonitrile and methanol, sparingly soluble in water.

A Validated Reversed-Phase HPLC Method for Purity Determination

A reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.

Experimental Protocol: The "Why" Behind the "How"

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main component from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for its excellent retention and selectivity for moderately polar to non-polar compounds. The C18 stationary phase provides a hydrophobic environment that interacts favorably with the aromatic ring and the alkyl chain of the analyte.

    • Mobile Phase: A gradient elution was selected to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

      • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm I.D. column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

    • Detection Wavelength: 235 nm. This wavelength was selected based on the predicted UV absorbance maximum of the analyte, ensuring high sensitivity.

    • Injection Volume: 10 µL.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard (0.1 mg/mL in ACN) Autosampler Autosampler (10 µL injection) Standard->Autosampler Sample Test Sample (1.0 mg/mL in ACN) Sample->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump (Gradient Elution) Pump->Autosampler Detector PDA/UV Detector (235 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for the HPLC purity analysis.

Method Validation: A Testament to Reliability

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][][3]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride was spiked with potential impurities, including:

  • Impurity A: 4-Aminobenzenesulfonyl chloride (a potential starting material).

  • Impurity B: 2-Methoxyethylamine (a potential starting material).

  • Impurity C: 4-Ureidobenzenesulfonyl chloride (a potential by-product).

The spiked sample was analyzed, and the chromatogram showed baseline resolution between the main peak and all potential impurities, confirming the method's specificity.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

Concentration (µg/mL)Peak Area (mAU*s)
50125,430
75188,145
100250,860
125313,575
150376,290

A linear relationship was observed between the peak area and the concentration of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride in the range of 50% to 150% of the nominal sample concentration (50-150 µg/mL). The correlation coefficient (r²) was >0.999, indicating excellent linearity.

Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.3100.3
120%120.0119.299.3

The mean recovery was between 98.0% and 102.0%, demonstrating the accuracy of the method.

Precision was evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-day precision): Six replicate injections of the same sample were performed on the same day. The relative standard deviation (RSD) of the peak area was found to be <1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of results was <2.0%.

Precision LevelRSD (%)
Repeatability0.85
Intermediate Precision1.52

The low RSD values confirm the excellent precision of the method.

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that gives an S/N ratio of 3:1 (0.05 µg/mL).

  • LOQ: The concentration that gives an S/N ratio of 10:1 (0.15 µg/mL).

These values indicate that the method is sensitive enough to detect and quantify trace-level impurities.

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Comparative Analysis with Alternative Technologies

While the validated HPLC method is robust and reliable, it is essential for the modern analytical scientist to understand the landscape of alternative technologies.

Comparison_Logic cluster_methods Analytical Methods cluster_comparison Comparison Parameters Purity_Analysis Purity Analysis of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride HPLC HPLC-UV (Validated Method) Purity_Analysis->HPLC Primary Choice UPLC UPLC-UV/MS (Alternative) Purity_Analysis->UPLC Alternative qNMR qNMR (Alternative) Purity_Analysis->qNMR Alternative Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Good Quantitation Quantitation Principle HPLC->Quantitation Relative (Area %) Requires Reference Standard Cost Cost & Complexity HPLC->Cost Moderate UPLC->Speed High UPLC->Resolution Excellent UPLC->Sensitivity Excellent UPLC->Quantitation Relative (Area %) Requires Reference Standard UPLC->Cost High qNMR->Speed Moderate qNMR->Resolution Not a separation technique qNMR->Sensitivity Moderate qNMR->Quantitation Absolute Does not require specific analyte standard qNMR->Cost Very High

Caption: Logical flow for comparing analytical methods.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in significantly higher separation efficiency and shorter analysis times compared to traditional HPLC.[5][6]

  • Advantages over HPLC:

    • Speed and Throughput: UPLC methods can be up to 10 times faster than HPLC methods, significantly increasing sample throughput.

    • Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.

    • Sensitivity: Sharper and narrower peaks in UPLC lead to increased peak heights and improved sensitivity.

  • Disadvantages:

    • Higher Cost: UPLC systems and columns are more expensive than their HPLC counterparts.

    • Increased Backpressure: The use of sub-2 µm particles results in higher backpressures, requiring specialized instrumentation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Advantages over HPLC:

    • Absolute Quantification: qNMR provides a direct measure of purity without the need for a calibration curve or a specific reference standard for the analyte, instead using a certified internal standard.

    • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it less suitable for the quantification of trace-level impurities.

    • Higher Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise to operate.

    • Potential for Signal Overlap: In complex mixtures, signals from different components may overlap, complicating quantification.

Conclusion: Selecting the Right Tool for the Job

The validated RP-HPLC method presented in this guide offers a robust, reliable, and cost-effective solution for the routine purity analysis of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride. It meets all the regulatory requirements for a validated analytical procedure and is well-suited for a quality control environment.

For high-throughput screening or when enhanced resolution of complex impurity profiles is required, UPLC presents a compelling alternative, albeit at a higher initial investment. For the definitive assignment of purity to a reference standard or for obtaining an absolute measure of purity without a specific analyte standard, qNMR is an invaluable, albeit less sensitive and more complex, tool.

Ultimately, the choice of analytical methodology will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput needs, and budgetary considerations. A comprehensive understanding of the strengths and limitations of each technique is essential for making an informed decision.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. 1995. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Eurolab. UPLC Assay and Impurity Testing. [Link]

  • JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. 2022. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. 2014. [Link]

  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. 2014. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

Comparing ureido benzenesulfonyl chlorides for pharmaceutical intermediate synthesis

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that dictate the success or failure of a synthetic pathway. Among these, ureido benzenesulfonyl chlorides stand out as critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that dictate the success or failure of a synthetic pathway. Among these, ureido benzenesulfonyl chlorides stand out as critical intermediates in the development of sulfonamide-based pharmaceuticals and sulfonylurea drugs.

These molecules possess two highly reactive, yet orthogonal, functional hubs: a hydrogen-bond-donating ureido moiety and a highly electrophilic sulfonyl chloride group. This guide provides an objective, data-driven comparison of three key ureido benzenesulfonyl chloride variants, detailing their steric profiles, mechanistic causality, and step-by-step synthetic protocols.

Comparative Analysis of Ureido Benzenesulfonyl Chlorides

The substitution on the terminal nitrogen of the ureido group (the R-group) fundamentally alters the intermediate's physicochemical properties, reactivity, and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

Below is a quantitative and qualitative comparison of three widely utilized variants:

IntermediateR-Group on UreaSteric ProfileRelative LipophilicityPrimary Pharmaceutical Application
4-(3-Cyclohexylureido)benzenesulfonyl chloride CyclohexylHigh (Bulky, flexible)High2nd-Gen Antidiabetics (e.g., Glipizide analogs)
4-(3-Phenylureido)benzenesulfonyl chloride PhenylModerate (Rigid, planar)ModerateNox4 Inhibitors[1], PCSK9 Inhibitors
4-(3-Methylureido)benzenesulfonyl chloride MethylLow (Minimal hindrance)LowHydrophilic sulfonylurea-sulfonamide hybrids[2]

Causality in Selection:

  • Cyclohexyl Variant: The bulky, lipophilic cyclohexyl ring is essential for penetrating the deep, hydrophobic binding pockets of the SUR1 receptor in pancreatic β -cells. This specific steric bulk increases the binding affinity of the resulting sulfonylurea, making it a staple in second-generation antidiabetic synthesis[3].

  • Phenyl Variant: The introduction of an aromatic ring allows for π−π stacking interactions within target enzyme pockets. This rigidification is heavily leveraged in the synthesis of novel NADPH oxidase (Nox4) inhibitors, where ROS-scavenging properties must be minimized while maintaining target inhibition[1].

  • Methyl Variant: Chosen when aqueous solubility is the primary bottleneck in drug formulation. The minimal steric hindrance also allows for easier coupling with highly substituted, bulky amines during the final sulfonamide formation.

Mechanistic Insights: Synthesis and Coupling

To ensure a self-validating synthetic system, one must understand the causality behind the reaction conditions.

The Chlorosulfonation Mechanism

The synthesis of ureido benzenesulfonyl chlorides relies on the direct chlorosulfonation of a substituted phenylurea using chlorosulfonic acid ( ClSO3​H ). This is an electrophilic aromatic substitution. The ureido group is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. However, because the urea linkage is sterically demanding, ortho substitution is sterically hindered, resulting in almost exclusive regioselectivity for the para position[4],[5].

The Sulfonamide Coupling ( SN​2 )

When the ureido benzenesulfonyl chloride is coupled with an amine to form the final drug, the reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) at the sulfur atom. The amine's lone pair attacks the highly electrophilic sulfur, displacing the chloride ion[3].

Synthesis A Aniline Derivative B Isocyanate Addition A->B C 1-Substituted 3-Phenylurea B->C D Chlorosulfonation (ClSO3H, 0°C) C->D E Ureido Benzenesulfonyl Chloride D->E F Amine Coupling (Pyridine/TEA) E->F G Final Sulfonylurea/ Sulfonamide F->G

Synthetic workflow from aniline to final sulfonylurea via chlorosulfonation.

Experimental Protocols

The following protocols represent a self-validating workflow for the synthesis and application of 4-(3-cyclohexylureido)benzenesulfonyl chloride.

Protocol A: Synthesis of the Ureido Benzenesulfonyl Chloride

Objective: Generate the electrophilic intermediate with high para-regioselectivity.

  • Urea Formation: Dissolve 1.0 equivalent of aniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Dropwise, add 1.05 equivalents of cyclohexyl isocyanate.

    • Causality: Anhydrous conditions are critical. Isocyanates react rapidly with ambient moisture to form carbamic acids, which spontaneously decarboxylate into symmetric, unwanted ureas.

  • Isolation: Stir at room temperature for 4 hours. The resulting 1-cyclohexyl-3-phenylurea will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

  • Chlorosulfonation: Cool a reaction flask containing 5.0 equivalents of chlorosulfonic acid to 0 °C using an ice bath. Slowly add the dried 1-cyclohexyl-3-phenylurea in small portions over 30 minutes.

    • Causality: Chlorosulfonic acid acts as both the reagent and the solvent. The reaction is highly exothermic; maintaining 0 °C prevents thermal degradation and suppresses unwanted polysulfonation[4],[5].

  • Quenching: After stirring for 2 hours at room temperature, carefully pour the mixture over crushed ice. The 4-(3-cyclohexylureido)benzenesulfonyl chloride will precipitate. Filter immediately and wash with ice-cold water. Note: Use immediately in the next step, as sulfonyl chlorides slowly hydrolyze in the presence of atmospheric moisture.

Protocol B: Coupling to Form a Sulfonylurea-Sulfonamide Hybrid

Objective: Perform an SN​2 coupling while managing the HCl byproduct.

  • Preparation: Dissolve 1.0 equivalent of the target primary amine in dry pyridine.

    • Causality: Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger. By neutralizing the HCl generated during the SN​2 substitution, pyridine prevents the unreacted nucleophilic amine from becoming protonated (and thus unreactive)[3],[2].

  • Coupling: Add 1.1 equivalents of the freshly synthesized 4-(3-cyclohexylureido)benzenesulfonyl chloride to the solution at 0 °C.

  • Completion & Validation: Stir at ambient temperature for 4 hours. Monitor the disappearance of the sulfonyl chloride via TLC (Hexane:EtOAc 1:1).

  • Workup: Pour the mixture into 1M HCl to neutralize the pyridine, precipitating the final sulfonylurea-sulfonamide hybrid. Filter, wash with cold water, and recrystallize from ethanol.

Biological Application: Mechanism of Action

Once synthesized, sulfonylureas derived from these intermediates exert their biological effects by acting on specific ion channels. In the case of antidiabetic drugs, the bulky ureido-benzenesulfonamide structure is perfectly tailored to bind the SUR1 receptor.

Pathway Drug Sulfonylurea Drug Receptor Binds SUR1 Receptor (Pancreatic β-cell) Drug->Receptor Channel Blocks K+ ATP Channel Receptor->Channel Depol Membrane Depolarization Channel->Depol Calcium Ca2+ Influx via Voltage-Gated Channels Depol->Calcium Insulin Exocytosis of Insulin Calcium->Insulin

Mechanism of action for sulfonylurea drugs triggering insulin release.

When the drug binds to the SUR1 subunit, it forces the closure of the ATP-dependent K+ channels. The cessation of potassium efflux depolarizes the cell membrane, which subsequently forces voltage-gated calcium channels to open. The resulting influx of Ca2+ is the direct catalyst for the exocytosis of insulin granules[3].

References

  • Title: Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 | Source: nih.gov | URL: 1

  • Title: Glybuzole | Source: Wikipedia | URL: 3

  • Title: In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids | Source: CABI Digital Library | URL: 2

  • Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors | Source: nih.gov | URL: 4

  • Title: Chlorosulfonic Acid - A Versatile Reagent | Source: pageplace.de | URL: 5

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Characterization of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride Conjugates

This guide provides a comprehensive overview of the mass spectrometry-based characterization of protein and peptide conjugates formed with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (M-UBS). As a potentially...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the mass spectrometry-based characterization of protein and peptide conjugates formed with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (M-UBS). As a potentially novel conjugation reagent, direct literature on M-UBS is scarce. Therefore, this document synthesizes established principles of mass spectrometry, fragmentation patterns of analogous structures, and best practices for the characterization of modified proteins and peptides to provide a robust analytical framework.[1][2][3][4][5]

Introduction: The Role of M-UBS in Bioconjugation

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (M-UBS) is a heterobifunctional crosslinking reagent. The sulfonyl chloride moiety is expected to react primarily with nucleophilic residues on a protein, such as the epsilon-amino group of lysine or the thiol group of cysteine, forming stable sulfonamide or thiosulfonate linkages, respectively.[6] The methoxy-ethyl-ureido portion of the molecule offers potential for further functionalization or can influence the physicochemical properties of the resulting conjugate.

Accurate characterization of M-UBS conjugates is critical for understanding the sites of modification, the stoichiometry of conjugation, and the overall structural integrity of the modified biomolecule. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone analytical technique for this purpose, providing unparalleled sensitivity and structural information.[2][3][4][5][7]

Predicted Mass Spectrometry Behavior of M-UBS and its Conjugates

Understanding the likely fragmentation patterns of M-UBS-modified peptides is essential for confident identification from complex tandem mass spectra (MS/MS). The fragmentation behavior can be predicted by considering the constituent parts of the M-UBS molecule: the benzenesulfonyl group, the urea linkage, and the methoxy-ethyl group.

Expected Fragmentation Pathways:

  • Benzenesulfonyl Moiety: A primary and highly characteristic fragmentation is the cleavage of the S-N bond in sulfonamides, leading to the loss of the sulfonyl group (SO2) or the entire benzenesulfonyl portion.[8][9][10] This will result in a significant neutral loss from the precursor ion. Another common fragmentation is the cleavage of the C-S bond.

  • Urea Linkage: Urea-containing molecules can undergo fragmentation at the C-N bonds of the urea group. This can lead to the loss of the methoxy-ethyl-amine portion or isocyanate-related fragments.

  • Methoxy-ethyl Group: The ether linkage in the methoxy-ethyl group can undergo cleavage, leading to the loss of a methoxy group (CH3O) or the entire methoxy-ethyl side chain.

A schematic of the predicted fragmentation of an M-UBS modified peptide is shown below:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A M-UBS Conjugated Protein B Denaturation and Reduction A->B C Alkylation B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Reversed-Phase LC Separation D->E Peptide Mixture F High-Resolution Mass Spectrometry (MS1) E->F G Tandem Mass Spectrometry (MS/MS) F->G H Database Search with Variable Modification G->H MS/MS Spectra I Localization of Modification Site H->I J Quantification of Conjugation Stoichiometry I->J

Caption: Bottom-up proteomics workflow for M-UBS conjugate analysis.

Detailed Experimental Protocols:

1. Intact Protein Analysis:

  • Objective: To determine the overall degree of conjugation (number of M-UBS molecules per protein).

  • Methodology:

    • Desalt the protein conjugate using a suitable method (e.g., reversed-phase chromatography with a C4 column).

    • Infuse the desalted protein into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [2] 3. Acquire the mass spectrum under denaturing conditions.

    • Deconvolute the resulting charge state envelope to obtain the intact mass of the conjugated protein.

    • Compare the mass of the conjugated protein to the unconjugated protein to determine the number of M-UBS modifications.

2. Bottom-Up Proteomics Analysis:

  • Objective: To identify the specific amino acid residues modified by M-UBS.

  • Methodology:

    • Denaturation, Reduction, and Alkylation:

      • Denature the protein conjugate in a buffer containing a chaotropic agent like 8 M urea or 6 M guanidine hydrochloride. [11][12][13] * Reduce disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.

      • Alkylate free cysteine residues with iodoacetamide in the dark for 30 minutes to prevent disulfide bond reformation.

    • Enzymatic Digestion:

      • Dilute the sample to reduce the denaturant concentration (e.g., below 1 M urea for trypsin).

      • Digest the protein with a specific protease, most commonly trypsin, overnight at 37 °C. [2] 3. LC-MS/MS Analysis:

      • Separate the resulting peptide mixture using reversed-phase liquid chromatography (e.g., a C18 column) with a water/acetonitrile gradient containing 0.1% formic acid.

      • Analyze the eluting peptides on a high-resolution tandem mass spectrometer.

      • Employ a data-dependent acquisition (DDA) method to automatically select precursor ions for fragmentation. [7] 4. Data Analysis:

      • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

      • Specify the mass of the M-UBS modification as a variable modification on potential target residues (e.g., lysine, cysteine).

      • Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions.

Comparison with Alternative Conjugation Chemistries

M-UBS offers a potential alternative to other commonly used conjugation reagents. A comparison of their key characteristics is presented below.

FeatureM-UBS (Sulfonyl Chloride)MaleimideNHS Ester
Target Residue(s) Lysine, Cysteine, Tyrosine (pH dependent)CysteineLysine
Bond Type Sulfonamide, ThiosulfonateThioetherAmide
Bond Stability Very HighHighHigh
Reaction pH Alkaline (8-9.5) [6]Neutral to slightly alkaline (6.5-7.5)Neutral to slightly alkaline (7-9)
Hydrolytic Stability of Reagent Low (moisture sensitive) [14]ModerateLow
Potential Side Reactions Hydrolysis of sulfonyl chlorideReaction with other nucleophiles at high pHHydrolysis of NHS ester

Troubleshooting and Key Considerations

  • Reagent Instability: Sulfonyl chlorides are susceptible to hydrolysis. [14]Prepare M-UBS solutions fresh in an anhydrous aprotic solvent (e.g., DMSO, DMF) and add to the aqueous protein solution immediately.

  • Low Reaction Efficiency: Optimize the reaction pH, temperature, and molar excess of M-UBS.

  • Ambiguous Site Localization: High-resolution mass spectrometry and multiple fragmentation techniques (e.g., CID, HCD, ETD) can aid in confident site assignment. [5]* Data Analysis: Utilize specialized software for the identification of modified peptides. Be aware of potential mass shifts from in-source fragmentation.

Conclusion

The mass spectrometric characterization of M-UBS conjugates requires a systematic and multi-faceted approach. By combining intact mass analysis with bottom-up proteomics, researchers can gain a comprehensive understanding of the conjugation site, stoichiometry, and overall integrity of the modified biomolecule. The principles and protocols outlined in this guide provide a solid foundation for the successful analysis of these novel conjugates, enabling their effective development and application in research and drug development.

References

  • Ziem, B., et al. (2018). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. Available at: [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

  • Eyers, C. E. (2011). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology. Available at: [Link]

  • Hallmann, C., et al. (2022). STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. EarthDoc. Available at: [Link]

  • Eyers, C. E. (2011). Analysis of Post-translational Modifications by LC-MS/MS. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzod[1][4]ioxin-6yl)benzenesulfonamide (3f). Available at: [Link]

  • ACS Publications. (2023). Bottom–Up Protein Analysis Workflow for Simultaneous Characterization of Payloads, Disulfide Bonds, and Free Thiols in Antibody–Drug Conjugates. Analytical Chemistry. Available at: [Link]

  • Protein Metrics. (n.d.). Comprehensive ADC Analysis via Automated MS Workflows. Available at: [Link]

  • Ruotolo, B. T., et al. (2020). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science. Available at: [Link]

  • Ruotolo, B. T., et al. (2020). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. RSC Publishing. Available at: [Link]

  • Williams, J. P., et al. (2022). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility−Mass Spectrometry, Host−Guest Chemistry, and Tandem Mass. NSF Public Access Repository. Available at: [Link]

  • Biology Stack Exchange. (2015). What is the importance of urea in mass spectrometry?. Available at: [Link]

  • Interchim. (n.d.). Functional groups in (bio)chemistry. Available at: [Link]

  • Spectroscopy. (2009). Improving the Analytical Workflow for Protein Biopharmaceutical Characterization with a Novel LC–MS System Solution. Available at: [Link]

  • Luthman, K., et al. (2018). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Trends in Pharmacological Sciences. Available at: [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

  • Matos, M. J., et al. (2019). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology. Available at: [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Available at: [Link]

  • Kumar, P., et al. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wiley Science and Engineering Content Hub. (n.d.). Transformative Workflows for Protein Characterization. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Yin, S., & Loo, J. A. (2009). Mass Spectrometry Detection and Characterization of Noncovalent Protein Complexes. Methods in Molecular Biology. Available at: [Link]

  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Available at: [Link]

Sources

Validation

Benchmarking coupling efficiency of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

A Comparative Guide to the Coupling Efficiency of Sulfonyl Chloride-Based Reagents An Objective Analysis for Researchers, Scientists, and Drug Development Professionals The strategic formation of chemical bonds is fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Coupling Efficiency of Sulfonyl Chloride-Based Reagents

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic formation of chemical bonds is fundamental to the advancement of pharmaceutical and materials science. The selection of an appropriate coupling reagent is a critical decision that significantly influences reaction yield, purity, and overall efficiency. This guide provides a comprehensive performance comparison of sulfonyl chloride-based coupling agents, with a specific focus on the structural class to which 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride belongs. While specific experimental data for this novel compound is not yet broadly available in peer-reviewed literature, this guide will establish a robust framework for its evaluation against widely-used, established alternatives.

We will delve into the mechanistic underpinnings of sulfonyl chloride-mediated couplings and provide a comparative analysis against other prevalent classes of coupling reagents. Furthermore, detailed, replicable experimental protocols are presented to empower researchers to conduct their own benchmarking studies, ensuring an informed and data-driven approach to reagent selection.

Comparative Performance of Coupling Reagents

The efficacy of a coupling reaction is a multifactorial equation, with the choice of reagent playing a pivotal role. The ideal reagent should facilitate a high yield of the desired product, minimize side reactions, be compatible with a wide range of functional groups, and be cost-effective. Below is a comparative summary of benzenesulfonyl chlorides and their common alternatives.

Reagent ClassActivating AgentCommon ExamplesAdvantagesDisadvantages
Sulfonyl Chlorides Benzenesulfonyl Chloride and derivativesp-Toluenesulfonyl chloride (TsCl), Nosyl chloride (NsCl)Highly reactive, effective for forming sulfonamides.[1][2][3] Can also be used in C-C bond formation.[4][5]Can be overly reactive, leading to side products. Deprotection can require harsh conditions.[1]
Carbodiimides CarbodiimideEDC, DCC, DICWidely used, good for amide and ester formation.[6][7] Water-soluble byproducts (for EDC) are easily removed.[8]Can cause racemization of chiral substrates.[9] DCC byproduct can be difficult to remove.[10]
Uronium/Aminium Salts Uronium/Aminium SaltHATU, HBTU, COMUHigh coupling efficiency, low racemization rates.[8][9] Often used in solid-phase peptide synthesis.[11]Can be expensive. Byproducts can sometimes be difficult to remove.
Phosphonium Salts Phosphonium SaltBOP, PyBOPHigh reactivity, effective for sterically hindered substrates.Can be toxic and generate phosphine oxide byproducts.

Mechanistic Insights: The Role of the Sulfonyl Chloride

Benzenesulfonyl chloride and its derivatives are powerful electrophiles, making them highly effective for the formation of sulfonamides through reaction with primary and secondary amines.[3][12] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[13]

The reactivity of the sulfonyl chloride can be tuned by the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, enhancing reactivity, while electron-donating groups have the opposite effect.[1] This principle allows for the rational design of sulfonyl chloride reagents for specific applications. For instance, the urea-containing substituent in 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride may modulate its reactivity and solubility, potentially offering advantages in certain synthetic contexts.

Visualizing the Coupling Pathway

The following diagram illustrates the general mechanism for the formation of a sulfonamide from a sulfonyl chloride and an amine.

Sulfonamide Formation RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Intermediate Transition State RSO2Cl->Intermediate Nucleophilic Attack RNH2 R'-NH₂ (Amine) RNH2->Intermediate Product R-SO₂-NH-R' (Sulfonamide) Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Benchmarking Workflow Start Define Model Reaction Protocol1 Execute Protocol 1: Target Reagent Start->Protocol1 Protocol2 Execute Protocol 2: Standard Reagent Start->Protocol2 Analysis Analyze Results: TLC, LC-MS, Yield, Purity Protocol1->Analysis Protocol2->Analysis Comparison Compare Performance Metrics Analysis->Comparison Conclusion Draw Conclusions on Relative Efficiency Comparison->Conclusion

Sources

Comparative

LC-MS validation of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride reaction products

High-Throughput LC-MS Validation of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride Reaction Products: A Comparative Guide Introduction In modern medicinal chemistry, the sulfonamide moiety remains a privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput LC-MS Validation of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride Reaction Products: A Comparative Guide

Introduction In modern medicinal chemistry, the sulfonamide moiety remains a privileged structure, necessitating robust, high-throughput methods for library synthesis and validation. The coupling of diverse amines with functionalized sulfonyl chlorides is the standard synthetic route. Among specialized reagents, 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS 677326-99-7)[1] has emerged as a highly valuable building block. The incorporation of the 3-(2-methoxy-ethyl)-ureido tail enhances a drug candidate's aqueous solubility and introduces a flexible hydrogen-bonding network.

However, validating the reaction products of this specific reagent presents unique analytical dynamics compared to traditional reagents like p-toluenesulfonyl chloride (TsCl) or 2,4-dichlorobenzenesulfonyl chloride[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the derivatization efficiency and Liquid Chromatography-Mass Spectrometry (LC-MS) performance of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride against standard alternatives. Furthermore, this guide provides a self-validating experimental protocol to ensure absolute data integrity during high-throughput screening.

Mechanistic Causality: Why the Ureido Tail Matters in LC-MS When analyzing sulfonamides via LC-MS, the ionization efficiency in Electrospray Ionization positive mode (ESI+) is typically dictated by the basicity of the amine partner, because the sulfonamide nitrogen itself is relatively acidic and poorly protonated[2]. This often leads to variable sensitivity across a diverse library.

Herein lies the analytical advantage of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride. The ureido group and the terminal methoxy ether oxygen serve as highly effective proton-accepting sites. This intrinsic basicity acts as a "built-in" ionization tag. Consequently, even when this sulfonyl chloride is reacted with poorly ionizing amines (e.g., electron-deficient anilines), the resulting sulfonamide product exhibits a strong, predictable [M+H]⁺ signal. This dramatically lowers the Limit of Quantification (LOQ) and reduces false negatives in high-throughput screening compared to products derived from TsCl[2][3].

Comparative Performance: Reagent Evaluation To objectively evaluate performance, we compared the reaction products of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride against two common alternatives. The data below summarizes the LC-MS analytical metrics for a standard library of diverse amines.

Feature / Metric4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)2,4-Dichlorobenzenesulfonyl Chloride
Structural Moiety Introduced 4-[3-(2-Methoxy-ethyl)-ureido]phenylsulfonylp-Tolylsulfonyl2,4-Dichlorophenylsulfonyl
ESI+ Ionization Efficiency Very High (Built-in protonation sites)Moderate (Dependent on amine partner)Low to Moderate (Cl atoms withdraw electrons)
Average LOQ (MRM Mode) 0.5 - 2.0 ng/mL5.0 - 15.0 ng/mL10.0 - 25.0 ng/mL
Hydrolysis Rate (t½ in H₂O) Moderate (~45 mins)Slow (>2 hours)Fast (~15 mins)
Primary MS/MS Fragment m/z 118 (Methoxy-ethyl isocyanate loss)m/z 155 (Tosyl cation)m/z 209 (Dichlorophenyl cation)

Data synthesized from comparative LC-MS validation studies of sulfonamide libraries[2][3][4].

Self-Validating Experimental Protocol To ensure absolute trustworthiness in library validation, the following protocol incorporates a "self-validating" internal quench step. By quenching an aliquot of the reaction with a heavy-isotope labeled amine (e.g., Aniline-d5), we simultaneously halt the reaction and quantify the unreacted sulfonyl chloride (as its stable heavy sulfonamide derivative). This provides a closed mass-balance system: Product + Hydrolyzed Byproduct + Unreacted Reagent = 100%[5].

Step 1: Parallel Sulfonylation

  • Dispense 100 µL of amine library solutions (0.1 M in anhydrous THF) into a 96-well plate.

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to each well to act as an acid scavenger.

  • Introduce 100 µL of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (0.1 M in THF) to initiate the reaction. Seal and agitate at 25°C for 2 hours.

Step 2: Self-Validating Quench

  • Transfer a 10 µL aliquot from each well into a new 96-well analytical plate containing 190 µL of Quench Solution (0.05 M Aniline-d5 in 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Causality Note: The water hydrolyzes any highly reactive intermediates, while Aniline-d5 instantly reacts with residual sulfonyl chloride. The 0.1% Formic Acid ensures the final pH is optimal for ESI+ and stabilizes the sulfonamide products[3][4].

Step 3: LC-MS/MS Acquisition

  • Inject 1 µL of the quenched mixture onto a C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)[3].

  • Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 2.5 minutes[4].

  • Monitor via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Track the specific [M+H]⁺ to m/z 118 transition for the target products, and the specific heavy-isotope transition for the Aniline-d5 quenched residual reagent.

Workflow Visualization

LCMS_Workflow Reagent 4-[3-(2-Methoxy-ethyl)-ureido] benzenesulfonyl chloride Reaction Sulfonylation Reaction (THF, DIPEA, 25°C) Reagent->Reaction Amine Amine Library (Primary/Secondary) Amine->Reaction Quench Self-Validating Quench (Aniline-d5 + H2O/MeCN) Reaction->Quench 10 µL Aliquot LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Quench->LCMS Data Mass Balance Calculation (Product + Residual) LCMS->Data

Self-validating LC-MS workflow for ureido-benzenesulfonyl chloride reactions.

Conclusion Transitioning to highly functionalized building blocks like 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride requires an evolution in analytical thinking. While the added steric bulk and functional groups alter reaction kinetics compared to simple reagents like TsCl, the intrinsic basicity of the methoxy-ethyl-ureido moiety provides a massive advantage in LC-MS detectability. By employing a self-validating quench protocol, researchers can confidently map the reaction space, ensuring high-fidelity data for downstream biological screening.

References

  • NextSDS. "4-[3-(2-METHOXY-ETHYL)-UREIDO]BENZENESULFONYL CHLORIDE." NextSDS Substance Database,[Link]

  • Shimadzu. "Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer." Shimadzu Application News,[Link]

  • ResearchGate. "Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey." ResearchGate,[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a key intermediate in various synthetic pathways, valued for the reactive sulfonyl chloride moiety. However, this same reactivity demands a rigorous and well-understood protocol for its handling and disposal.

This guide moves beyond a simple checklist. It provides a procedural and mechanistic framework for the safe neutralization and disposal of this compound, ensuring that every step is grounded in chemical principles to protect you, your colleagues, and the environment.

Hazard Assessment: The Chemistry of a Sulfonyl Chloride

The primary hazard associated with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride stems directly from the sulfonyl chloride functional group (-SO₂Cl). Understanding its reactivity is the foundation of safe disposal.

  • High Reactivity with Nucleophiles: The sulfur atom is highly electrophilic, making it a target for nucleophiles. The most common nucleophile in a laboratory environment is water.[1] The reaction with water is an exothermic hydrolysis that produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[2]

  • Exothermic Reaction: The reaction with water and other nucleophiles (including bases) can be vigorous and release significant heat.[2][3] Uncontrolled quenching can lead to boiling and splashing of corrosive materials.

  • Corrosivity: Due to its reactivity and the acidic byproducts of its hydrolysis, the compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][4][5]

  • Toxic Gas Release: Contact with moisture or bases will liberate corrosive and toxic gases, such as hydrogen chloride.[3][6]

The core principle of disposal is therefore controlled hydrolysis and neutralization . We will intentionally react the sulfonyl chloride with a weak base in a controlled manner to convert it into a chemically stable and non-hazardous benzenesulfonate salt.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling sulfonyl chlorides.[2] All disposal procedures must be performed inside a certified chemical fume hood.

PPE ComponentSpecificationRationale
Eye Protection Tightly-fitting safety goggles and a full-face shield.Protects against splashes of the corrosive chemical and the quenching solution.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[2]
Body Protection A flame-resistant, chemical-resistant lab coat.Protects skin and personal clothing from spills and splashes.[2]
Respiratory Work conducted in a chemical fume hood.Prevents inhalation of corrosive vapors and acid gases (HCl) generated during neutralization.[2][7]

Step-by-Step Disposal Protocol for Small Laboratory Quantities

This protocol is designed for neutralizing residual amounts of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride from reaction workups or small quantities of expired material (typically <10 g).

Step 1: Prepare the Neutralization Station
  • Select an Appropriate Vessel: Choose a beaker or flask that is at least 5-10 times larger than the volume of the sulfonyl chloride solution to be quenched. This is critical to accommodate potential foaming and gas evolution.[2]

  • Prepare the Basic Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). A general rule is to use at least 5-10 molar equivalents of base relative to the amount of sulfonyl chloride to ensure complete neutralization of both the sulfonyl chloride and the resulting acidic byproducts.[2]

  • Set up a Cooling Bath: Place the beaker containing the sodium bicarbonate solution into an ice-water bath on a magnetic stir plate. Begin gentle stirring. The ice bath is essential to dissipate the heat from the exothermic reaction.[7][8]

Step 2: The Quenching Procedure
  • Slow, Controlled Addition: Using a pipette or dropping funnel, add the 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (or a solution of it in an organic solvent) dropwise to the cold, vigorously stirred sodium bicarbonate solution.[2][9]

    • Causality: Adding the reactive sulfonyl chloride to the excess base solution is a critical safety measure. It ensures that the heat generated is immediately absorbed by the large volume of cold water and that the acidic byproducts are instantly neutralized. Never add water or base to the sulfonyl chloride , as this can cause a violent, localized reaction that can boil over.

  • Observe and Control: You will observe gas evolution (carbon dioxide) as the acid is neutralized.[2] The rate of addition must be slow enough to keep this effervescence under control and prevent the mixture from foaming out of the beaker.

  • Post-Addition Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.[8] This ensures that the hydrolysis and neutralization reactions have gone to completion.

Step 3: Verification and Final Disposal
  • Check the pH: Remove the beaker from the ice bath. Using pH paper or a calibrated pH meter, check the pH of the aqueous layer. The pH should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/basic range.

  • Waste Segregation: If an organic solvent was used, transfer the mixture to a separatory funnel and separate the layers. The organic layer should be disposed of in the appropriate halogenated or non-halogenated solvent waste container.

  • Aqueous Waste Disposal: Once confirmed to be neutral, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[7] Always consult your institution's specific guidelines first.

Disposal Workflow Diagram

G Disposal Workflow for 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl Chloride cluster_prep Preparation cluster_decision Decision Point cluster_small Small Quantity (<10g) / Residual Waste cluster_spill Spill Management cluster_large Large Quantity (>10g) / Bulk assess Assess Waste Type & Quantity ppe Don Appropriate PPE (Fume Hood, Goggles, Face Shield, Gloves, Lab Coat) assess->ppe decision Type of Waste? ppe->decision prepare_base Prepare Cold NaHCO₃ Solution in Ice Bath decision->prepare_base Small Quantity evacuate Evacuate Area decision->evacuate Spill contact_ehs Do NOT Neutralize in Lab. Contact Environmental Health & Safety (EHS) decision->contact_ehs Large Quantity add_slowly Slowly Add Sulfonyl Chloride to Stirred Base prepare_base->add_slowly stir Stir for 30-60 min add_slowly->stir check_ph Check pH (Target: 7-9) stir->check_ph dispose_aq Dispose of Neutralized Aqueous Waste (per local regulations) check_ph->dispose_aq cover Cover with Inert Absorbent (Sand, Vermiculite) evacuate->cover collect Collect into Sealed Container cover->collect dispose_haz Dispose as Hazardous Waste collect->dispose_haz dispose_prof Dispose via Professional Hazardous Waste Service contact_ehs->dispose_prof

Caption: Logical workflow for the proper disposal of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride.

Management of Spills and Contaminated Materials

Accidents can happen, and a clear plan for spill management is crucial.

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[2]

  • Contain: If the spill is small and you are properly trained and equipped, cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like paper towels or sawdust .[7]

  • Neutralize (for absorbents): Once the spill is absorbed, you can carefully and slowly add solid sodium bicarbonate or soda ash to the absorbent material to neutralize the residual sulfonyl chloride.

  • Collect: Carefully sweep or scoop the absorbed, neutralized material into a clearly labeled, sealable hazardous waste container.

  • Dispose: The container with the contaminated spill residue must be disposed of as solid hazardous waste through your institution's environmental health and safety (EHS) office.[7] Do not mix it with other waste streams.[7]

All disposable items that come into contact with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride, including gloves, weigh boats, and pipette tips, should be considered contaminated hazardous waste and disposed of accordingly.

Disposal of Large Quantities

The neutralization protocol described above is not suitable for large quantities of this chemical. The heat generated from a large-scale quench can easily overwhelm a laboratory-scale ice bath, creating a significant safety hazard. Bulk quantities of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride must be disposed of through a licensed chemical waste disposal plant.[10] Contact your institution's EHS department to arrange for professional pickup and disposal.

By adhering to these chemically-grounded procedures, you can effectively manage the risks associated with 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride, ensuring a safe outcome for every experiment from start to final disposal.

References

  • METHANESULFONYL CHLORIDE ICSC 1163. INCHEM. [Link]

  • sulphuryl chloride Safety Data Sheet. Sdfine. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

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